molecular formula C8H14ClNO2 B6277634 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride CAS No. 2763750-61-2

3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride

Cat. No.: B6277634
CAS No.: 2763750-61-2
M. Wt: 191.7
InChI Key:
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Description

3-(2-Aminoethyl)bicyclo[111]pentane-1-carboxylic acid hydrochloride is a chemical compound characterized by its bicyclic structure and the presence of an aminoethyl group attached to the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common approach is the enantioselective C–H functionalization of bicyclo[1.1.1]pentanes, which provides access to chiral substituted bicyclo[1.1.1]pentanes. This method often requires stoichiometric chiral auxiliaries and can involve metal-free homolytic aromatic alkylation protocols.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthetic routes that optimize yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride can be used to study protein interactions and enzyme activities. Its structural similarity to bioisosteres allows it to be used in drug design and development.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery.

Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism by which 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The aminoethyl group can act as a nucleophile, participating in various biochemical reactions. The bicyclic structure may also play a role in binding to specific receptors or enzymes, influencing biological processes.

Comparison with Similar Compounds

  • 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride

  • 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

Uniqueness: 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride is unique due to its specific structural features, such as the presence of the aminoethyl group and the bicyclic framework. These features distinguish it from other similar compounds and contribute to its distinct chemical and biological properties.

Properties

CAS No.

2763750-61-2

Molecular Formula

C8H14ClNO2

Molecular Weight

191.7

Purity

95

Origin of Product

United States

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